molecular formula C25H24ClN3O2S B2650231 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride CAS No. 1189471-00-8

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride

Cat. No.: B2650231
CAS No.: 1189471-00-8
M. Wt: 466
InChI Key: YHAYYZYJZQSPHW-UHFFFAOYSA-N
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Description

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride is a potent and selective cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This compound is recognized in research for its high affinity towards the ROCK2 isoform, demonstrating significant inhibitory activity (IC50 = 1.4 nM for ROCK2) . Its primary research value lies in the selective disruption of the Rho/ROCK signaling pathway, a key regulator of the actin cytoskeleton, cell adhesion, and motility. Consequently, this inhibitor is a critical tool for investigating physiological and pathological processes involving Rho-kinase signaling, including regulation of stem cell differentiation , neurite outgrowth and axonal guidance , vascular smooth muscle contraction and endothelial function , and cancer cell invasion. The well-characterized mechanism of action, which involves competitive binding to the ATP-binding pocket of the kinase, makes it an excellent pharmacological probe for dissecting ROCK's role in these complex cellular events and for validating new therapeutic targets in preclinical models.

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-methoxynaphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S.ClH/c1-30-22-14-19-10-6-5-9-18(19)13-20(22)24(29)27-25-26-21-11-12-28(16-23(21)31-25)15-17-7-3-2-4-8-17;/h2-10,13-14H,11-12,15-16H2,1H3,(H,26,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAYYZYJZQSPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=C(S3)CN(CC4)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride typically involves multiple steps:

    Formation of the Thiazolopyridine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine core.

    Amidation: The final step involves the coupling of the thiazolopyridine intermediate with 3-methoxy-2-naphthoic acid or its derivatives, using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the thiazolopyridine ring or the naphthamide moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and methoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or strong bases like sodium hydride for nucleophilic substitution.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Dihydro or tetrahydro derivatives of the parent compound.

    Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research:

1. Inhibition of Protein Kinases:

  • It primarily interacts with Jun N-terminal kinases (JNK), specifically JNK2 and JNK3. Inhibition of these kinases is crucial as they are involved in stress responses and apoptosis regulation.
  • Studies have indicated that derivatives can inhibit JNK kinases with IC50 values suggesting potent activity (pIC50 values around 6.5 to 6.7) .

2. Anti-inflammatory Effects:

  • By inhibiting JNK pathways, the compound may reduce inflammation, making it a potential candidate for treating inflammatory conditions.

3. Neuroprotective Properties:

  • The ability to modulate cellular stress responses offers neuroprotection in models of neurodegeneration, indicating its potential use in neuroprotective therapies.

4. Anticancer Activity:

  • In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways while inhibiting JNK-mediated survival signals .

Case Studies

Several studies illustrate the compound's efficacy and potential applications:

Case Study 1: Neuroprotection in Animal Models

  • A study evaluated the neuroprotective effects of a thiazolo-pyridine derivative in a rat model of Parkinson's disease. Results showed significant reductions in neuroinflammation and improvements in motor function following treatment with the compound .

Case Study 2: Cancer Cell Line Studies

  • Research involving various cancer cell lines demonstrated that the compound effectively induced apoptosis by activating caspase pathways while simultaneously inhibiting survival signals mediated by JNK. This dual mechanism suggests its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The thiazolopyridine ring could facilitate binding to specific protein sites, while the naphthamide moiety might enhance its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (5-Position) Amide Group Modification Molecular Mass (g/mol) Key Features/Notes
Target compound C₂₆H₂₆ClN₃O₂S Benzyl 3-Methoxy-2-naphthamide ~491.5* Enhanced aromaticity from naphthamide; methoxy group may improve solubility
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-tert-butylbenzamide hydrochloride C₂₄H₂₈ClN₃OS Benzyl 4-tert-Butylbenzamide 442.018 Bulky tert-butyl group increases lipophilicity; reduced aromaticity
N-(5-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride C₂₄H₂₆ClN₃O₂S Ethyl 3-Methoxy-2-naphthamide ~475.0* Ethyl substitution reduces steric hindrance; discontinued due to safety concerns
N-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride C₂₂H₂₂ClN₃OS Methyl 2-Naphthamide (no methoxy) ~411.9* Simplified structure; lacks methoxy group, potentially lowering polarity
N-[5-(5-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide C₁₄H₁₆N₄O₂S 5-Methoxypyridin-3-yl Acetamide 304.37 Pyridine substitution introduces basicity; smaller amide group

Substituent Effects on Pharmacological Properties

  • Ethyl (): Reduces steric bulk, possibly improving metabolic stability but associated with discontinuation due to safety risks . Methyl (): Simplifies synthesis but may reduce binding specificity due to smaller hydrophobic surface .
  • Amide Group Variations :

    • 3-Methoxy-2-naphthamide (Target Compound) : The naphthyl system increases aromatic surface area for target engagement, while the methoxy group enhances water solubility .
    • 4-tert-Butylbenzamide () : The tert-butyl group significantly boosts lipophilicity, which may affect blood-brain barrier penetration .
    • Acetamide () : Minimal steric demand but reduced capacity for target-specific interactions .

Supplier Landscape and Commercial Availability

  • Benzyl-derived analogs (e.g., 2-(4-fluorophenyl)acetamide, cyclohexanecarboxamide) are supplied by multiple vendors (Evidences 5–6), indicating commercial interest in this scaffold .
  • The target compound’s niche substitution (3-methoxy-2-naphthamide) may limit suppliers compared to simpler derivatives.

Biological Activity

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure incorporates various heterocyclic components that contribute to its biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O2S·HCl, with a molecular weight of approximately 394.92 g/mol. The compound features a thiazolo-pyridine core structure that is pivotal for its pharmacological properties.

Research indicates that this compound may interact with specific biological targets such as enzymes or receptors involved in disease pathways. Its biological activity is primarily attributed to:

  • Beta-Adrenoceptor Agonism : Similar compounds have shown selective activation of beta3-adrenoceptors, which play a crucial role in metabolic regulation and obesity treatment . The integrity of the thiazolo-pyridine ring is essential for maintaining this activity; modifications can significantly alter potency and selectivity .
  • Antiproliferative Effects : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. This suggests potential applications in oncology .

Therapeutic Potential

The compound's diverse biological activities indicate its potential use in treating various conditions:

  • Metabolic Disorders : As a beta3-adrenoceptor agonist, it may help in the management of obesity and related metabolic disorders.
  • Cancer Therapy : Antiproliferative properties position it as a candidate for further development in cancer treatment.
  • Anti-inflammatory Applications : The compound may also exhibit anti-inflammatory effects, contributing to its therapeutic versatility .

In Vitro Studies

In vitro studies have demonstrated the biological efficacy of compounds related to this compound:

StudyFindings
Compounds showed significant beta3-adrenoceptor agonist activity.
Exhibited antiproliferative effects against specific cancer cell lines.
Demonstrated potential as an anti-inflammatory agent with low IC50 values against pro-inflammatory enzymes.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of maintaining the thiazolo-pyridine structure for optimal biological activity. Alterations to this scaffold can lead to reduced efficacy at beta3-adrenoceptors .

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